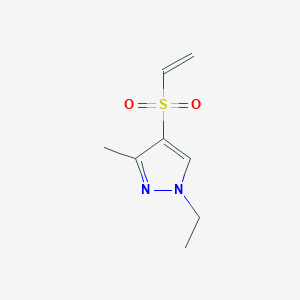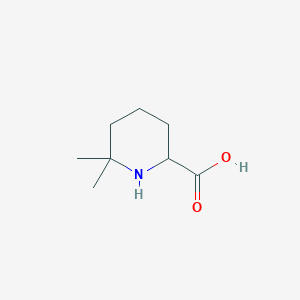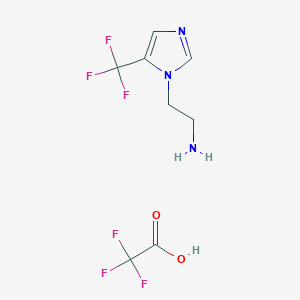![molecular formula C10H12BrN3O B11783776 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrano[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrimidine derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the pyrano ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Amination: Amine precursors, such as ammonia or primary amines
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, such as nitroso or nitro compounds.
Reduction Products: Reduced derivatives, such as amines or alcohols.
Scientific Research Applications
6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anticancer and antiviral drugs.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,7,7-Trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Lacks the bromine atom at the 6-position.
6-Chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Contains a chlorine atom instead of bromine at the 6-position.
6-Methyl-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: Contains a methyl group instead of bromine at the 6-position.
Uniqueness
6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
6-bromo-2,7,7-trimethylpyrano[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12BrN3O/c1-5-13-8(12)6-4-7(11)10(2,3)15-9(6)14-5/h4H,1-3H3,(H2,12,13,14) |
InChI Key |
JMZIPVSDRCKLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(C(OC2=N1)(C)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)

![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)



